![molecular formula C11H21NO3 B1405061 tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate CAS No. 1785161-69-4](/img/structure/B1405061.png)
tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate
Overview
Description
Tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is an organic compound belonging to the class of carbamates. It is a colorless solid that is soluble in water and ethanol. It is a versatile compound that finds a variety of applications in the laboratory, including synthesis, catalysis, and analytical methods.
Scientific Research Applications
Process Development and Pilot-Plant Synthesis : Another study describes the practical and scalable synthesis of a structurally related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, highlighting its importance in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This underscores the role of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate derivatives in the development of pharmaceutical intermediates and their large-scale synthesis (Li et al., 2012).
Isomorphous Crystal Structures : The structural study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives provides insights into the molecular interactions and crystallography of carbamate compounds. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties (Baillargeon et al., 2017).
Photoredox-Catalyzed Cascade Reactions : The versatility of this compound derivatives is further demonstrated in photoredox-catalyzed amination reactions. Such reactions provide a novel pathway for constructing complex molecules like 3-aminochromones under mild conditions, showcasing the compound's role in innovative synthetic methodologies (Wang et al., 2022).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It is known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
The regulation of crmp2 suggests potential involvement in neuronal signaling pathways
Pharmacokinetics
The compound’s molecular weight of 11715 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The regulation of voltage-gated sodium channels and crmp2 suggests potential effects on neuronal signaling .
properties
IUPAC Name |
tert-butyl N-(2-formyl-3-methylbutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUHRCTKMXYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.